molecular formula C7H4Cl2N2 B6233705 4,6-dichloro-3-methylpyridine-2-carbonitrile CAS No. 1393559-10-8

4,6-dichloro-3-methylpyridine-2-carbonitrile

Cat. No.: B6233705
CAS No.: 1393559-10-8
M. Wt: 187.02 g/mol
InChI Key: LUBKOKRXWDEJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C7H3Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-3-methylpyridine-2-carbonitrile can be synthesized through the cyanation of pyridine derivatives. One common method involves the reaction of pyridine with hydrogen cyanide, followed by oxidation to yield the desired compound . The reaction conditions typically require a catalyst and controlled temperature to ensure the desired product is obtained efficiently.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyanation reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

4,6-Dichloro-3-methylpyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dichloro-3-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary based on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3-methylpyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

1393559-10-8

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

4,6-dichloro-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H4Cl2N2/c1-4-5(8)2-7(9)11-6(4)3-10/h2H,1H3

InChI Key

LUBKOKRXWDEJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1Cl)Cl)C#N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.